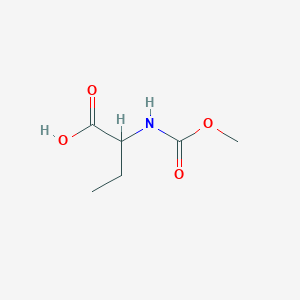

2-Methoxycarbonylamino-butyric acid

Description

Systematic IUPAC Naming and Common Synonyms

The chemical compound with the structure featuring a butyric acid backbone and a methoxycarbonylamino group attached to the second carbon is systematically named 2-(methoxycarbonylamino)butanoic acid according to IUPAC nomenclature. This name precisely describes the molecular structure: a four-carbon carboxylic acid ("butanoic acid") with a methoxycarbonylamino substituent (CH₃OC(O)NH-) located on the second carbon atom (the alpha-carbon).

While the compound is often referred to by its systematic name in scientific literature, it can also be considered an N-protected form of the amino acid 2-aminobutanoic acid. Therefore, a common synonym is N-methoxycarbonyl-2-aminobutanoic acid . Other variations may exist in chemical databases and supplier catalogs, often including stereochemical descriptors.

| Property | Value |

| IUPAC Name | 2-(methoxycarbonylamino)butanoic acid |

| Common Synonym | N-methoxycarbonyl-2-aminobutanoic acid |

| Molecular Formula | C₆H₁₁NO₄ |

Consideration of Stereoisomeric Forms

The presence of a chiral center at the second carbon atom (the alpha-carbon) of 2-methoxycarbonylamino-butyric acid gives rise to stereoisomerism. This means the compound can exist as two non-superimposable mirror images, known as enantiomers. These enantiomers are designated using the (R/S) notation based on the Cahn-Ingold-Prelog priority rules.

(S)-2-(methoxycarbonylamino)butanoic acid

(R)-2-(methoxycarbonylamino)butanoic acid

The specific three-dimensional arrangement of the substituents around the chiral center determines the molecule's interaction with other chiral molecules and its optical activity. In chemical synthesis and biological applications, it is often crucial to work with a single enantiomer, as each may exhibit different physiological effects. For instance, literature describes specific stereoisomers such as (2S,3R)-3-methoxy-2-((methoxycarbonyl)amino)butanoic acid, highlighting the importance of stereochemistry in related and more complex molecules. pharmaffiliates.combldpharm.com

| Stereoisomer |

| (S)-2-(methoxycarbonylamino)butanoic acid |

| (R)-2-(methoxycarbonylamino)butanoic acid |

| Racemic mixture (equal amounts of S and R) |

Relationship to Butyric Acid and Alpha-Amino Acids

The structure of this compound is fundamentally derived from two parent molecules: butyric acid and the alpha-amino acid, 2-aminobutyric acid.

Relationship to Butyric Acid:

Butyric acid, systematically named butanoic acid, is a four-carbon saturated fatty acid with the chemical formula CH₃CH₂CH₂COOH. turito.comnmppdb.com.ng this compound retains this core four-carbon chain and the carboxylic acid functional group (-COOH). The key difference is the substitution at the second carbon (alpha-carbon). This structural foundation links its physical properties, such as aspects of its solubility and molecular weight, to those of other short-chain fatty acids.

Relationship to Alpha-Amino Acids:

This compound is a derivative of the non-proteinogenic alpha-amino acid, 2-aminobutyric acid (also known as α-aminobutyric acid or homoalanine). mdpi.comchemicalbook.com Alpha-amino acids are characterized by having an amino group (-NH₂) and a carboxylic acid group (-COOH) attached to the same carbon atom (the alpha-carbon).

In this compound, the amino group of 2-aminobutyric acid is protected by a methoxycarbonyl group (-C(O)OCH₃). This type of modification is common in peptide synthesis and medicinal chemistry to prevent the amino group from participating in unwanted side reactions. masterorganicchemistry.com The presence of this N-protection influences the chemical properties of the parent amino acid, such as its polarity and reactivity.

| Parent Compound | Structural Contribution |

| Butyric Acid | Four-carbon carboxylic acid backbone (butanoic acid) |

| 2-Aminobutyric Acid | Amino group and carboxylic acid group on the second carbon (alpha-carbon) |

Structure

3D Structure

Properties

Molecular Formula |

C6H11NO4 |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

2-(methoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C6H11NO4/c1-3-4(5(8)9)7-6(10)11-2/h4H,3H2,1-2H3,(H,7,10)(H,8,9) |

InChI Key |

OHRXVUZLLZTQMX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)O)NC(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxycarbonylamino Butyric Acid and Analogues

General Synthetic Routes for the 2-Methoxycarbonylamino-butyric Acid Scaffold

The construction of the this compound molecule can be approached by forming the key functional groups: the methoxycarbonylamino group and the butyric acid chain.

Formation of the Methoxycarbonylamino Group

The introduction of the methoxycarbonyl protecting group onto the nitrogen atom of an amino acid is a fundamental step in peptide synthesis and the creation of various derivatives. cymitquimica.com This functional group is typically formed through the acylation of the amino group of the parent amino acid, 2-aminobutyric acid.

A common and efficient method for this transformation is the Schotten-Baumann reaction. This involves reacting the amino acid with methyl chloroformate in the presence of a base. The base, often an amine like triethylamine (B128534) or an inorganic base like sodium hydroxide, serves to neutralize the hydrochloric acid byproduct generated during the reaction. google.comprepchem.com The reaction is typically carried out in a suitable solvent system, which can include a mixture of water and an organic solvent like tetrahydrofuran (B95107) or an alcohol such as methanol (B129727) or ethanol. google.comprepchem.com

For instance, a general procedure involves dissolving the amino acid and a base in a solvent, followed by the careful, often dropwise, addition of methyl chloroformate at a controlled temperature. google.com After the reaction is complete, the N-protected amino acid is isolated through workup procedures that typically involve pH adjustment to precipitate the product, followed by filtration and purification. google.comprepchem.com This method is widely applicable and can be used for a variety of amino acids, including the synthesis of N-(methoxycarbonyl)-L-valine. google.com

Strategies for Butyric Acid Chain Construction

Several classical and modern methods for amino acid synthesis can be employed to construct the 2-aminobutyric acid backbone, which is the precursor for this compound.

One versatile approach is the amidomalonate synthesis . This method is a variation of the malonic ester synthesis. libretexts.org It begins with diethyl acetamidomalonate, which is deprotonated by a base to form a stable enolate. This enolate then acts as a nucleophile, attacking an appropriate alkyl halide—in the case of the butyric acid side chain, this would be ethyl bromide. The subsequent hydrolysis of the ester groups and the acetamido group under acidic conditions, followed by decarboxylation upon heating, yields the desired racemic 2-aminobutyric acid. youtube.com

Another established route is the amination of an α-halo acid . libretexts.org This involves first synthesizing α-bromobutyric acid from butyric acid via a reaction like the Hell-Volhard-Zelinskii reaction. The resulting α-bromo acid is then treated with an excess of ammonia (B1221849) to displace the bromide and form the amino acid.

Reductive amination of an α-keto acid is also a viable pathway. libretexts.org For the synthesis of 2-aminobutyric acid, the starting material would be α-ketobutyric acid. This keto acid can be converted to the amino acid in the presence of ammonia and a reducing agent. α-Ketobutyric acid itself is an intermediate in the metabolism of amino acids like methionine. youtube.com

Stereoselective Synthesis Approaches for Enantiomerically Pure Forms

Achieving enantiomeric purity is critical for the application of amino acid derivatives in pharmaceuticals and biochemistry. cymitquimica.com Several strategies exist to obtain single enantiomers of this compound.

One common industrial method is the resolution of a racemic mixture . This can be accomplished by reacting the racemic amino acid with a chiral resolving agent, such as an optically pure amine or acid, to form a pair of diastereomeric salts. libretexts.orggoogle.com These diastereomers exhibit different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once separated, the desired enantiomer of the amino acid can be recovered by removing the resolving agent. libretexts.org

Enantioselective synthesis offers a more direct route to the desired stereoisomer. This can involve the asymmetric hydrogenation of a prochiral precursor. For example, an α-enamido acid can be hydrogenated using a chiral catalyst, such as a rhodium complex with a chiral phosphine (B1218219) ligand, to produce one enantiomer of the amino acid in high excess. libretexts.org

More recent methods in stereoselective synthesis include the use of photoredox catalysis for C-radical addition to chiral imines. nih.gov These advanced techniques allow for the highly controlled formation of specific stereoisomers of highly functionalized amino acids. nih.gov The development of stereoselective methods is an active area of research, with new protocols continually being developed for various classes of amino acids, including β-amino acid derivatives. thieme-connect.comnih.govelsevierpure.com

Synthetic Approaches to Key Derivatives and Analogues

The synthetic methodologies for the this compound scaffold can be adapted to produce a variety of important analogues.

Synthesis of N-(Methoxycarbonyl)-L-valine (2-Methoxycarbonylamino-3-methylbutyric Acid)

N-(Methoxycarbonyl)-L-valine is a closely related analogue where the ethyl side chain of the butyric acid moiety is replaced by an isopropyl group. cymitquimica.com Its synthesis provides a clear example of the N-methoxycarbonylation reaction.

A documented method involves the reaction of L-valine with methyl chloroformate. google.com In a typical procedure, L-valine is suspended in a solvent like methanol, and triethylamine is added as a base. The mixture is heated, and methyl chloroformate is added dropwise. The reaction temperature is maintained, for example, between 55-65°C, for several hours. google.com After the reaction is complete, the product is isolated by concentrating the mixture, adding water, and then acidifying with an acid such as hydrochloric acid to a pH of 1.0-2.0. This causes the N-(methoxycarbonyl)-L-valine to crystallize, after which it can be collected by filtration. google.com This process is designed to be efficient and environmentally conscious. google.com

Synthesis of Halogenated Methoxycarbonylamino-Butyric Acid Derivatives

The incorporation of halogen atoms into amino acid structures can significantly alter their chemical properties and biological activity, for instance, by enabling them to form halogen bonds. nih.gov Synthetic strategies for halogenated derivatives often involve the modification of a pre-existing amino acid scaffold.

For example, the synthesis of amino acids containing a halodifluoromethylamide moiety has been reported. nih.gov This approach starts with an orthogonally protected amino acid, such as Fmoc-protected 2,4-diaminobutyric acid (Fmoc-Dab-OH). The side-chain amino group of this precursor can be acylated with a halodifluoroacetic acid derivative to introduce the desired halogenated function. The use of Fmoc (9-fluorenylmethoxycarbonyl) protection for the alpha-amino group is common, as it is stable under the conditions required for side-chain modification but can be selectively removed during solid-phase peptide synthesis. nih.govnih.gov This general strategy allows for the late-stage introduction of halogenated groups onto the side chain of amino butyric acid derivatives.

Synthesis of Aromatic-Substituted Butyric Acid Derivatives

The synthesis of this compound derivatives featuring aromatic substituents on the butyric acid backbone is a key area of research, driven by the potential of these compounds in various scientific fields. These synthetic strategies often involve the introduction of an aryl group at the 4-position of the butyric acid chain, coupled with the protection of the α-amino group with a methoxycarbonyl moiety.

A common approach to these structures involves the use of α-amino acids as starting materials, where the side chain can be chemically modified to introduce the desired aromatic ring. For instance, derivatives of glutamic acid can serve as a versatile scaffold. The synthesis can proceed through the formation of an N-protected amino acid, such as with the widely used 9-fluorenylmethoxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) groups, which are structurally analogous to the methoxycarbonyl group. researchgate.netpeptide.com The introduction of the aromatic substituent can be achieved through various C-C bond-forming reactions.

One illustrative, though not specific to this compound, synthetic route for a related compound involves the asymmetric synthesis of 2-arylpiperazines, which begins with phenacyl bromides. nih.gov This highlights the use of readily available aromatic ketones as precursors. Another relevant strategy is the catalytic hydrogenation of 4-aryl-2-oxo-butyric acids using chiral catalysts to establish the stereocenter at the 2-position, followed by esterification. While this yields a 2-hydroxy-butyric acid derivative, it demonstrates a viable method for creating the 4-arylbutyric acid core. Subsequent conversion of the hydroxyl group to an amino group and N-protection would lead to the desired product.

The following table outlines a generalized synthetic approach for obtaining aromatic-substituted this compound derivatives, drawing from established principles in amino acid and peptide synthesis.

| Step | Description | Key Reagents & Conditions | Purpose |

| 1 | Starting Material Selection | A suitable precursor such as a protected glutamic acid derivative or a 4-aryl-2-oxobutyric acid. | To provide the basic carbon skeleton. |

| 2 | Introduction of Aromatic Moiety | Grignard reagents (ArMgBr) or organocuprates with a suitable electrophile, or Friedel-Crafts acylation followed by reduction. | To install the desired aromatic substituent at the C4 position. |

| 3 | Formation of the α-Amino Group | Reductive amination of a keto-acid precursor or conversion of a hydroxyl group via an azide (B81097) intermediate. | To introduce the key amino functionality. |

| 4 | N-Protection | Methyl chloroformate (CH₃OCOCl) in the presence of a base (e.g., Na₂CO₃ or triethylamine). | To protect the α-amino group with the methoxycarbonyl group. |

| 5 | Purification | Column chromatography, recrystallization. | To isolate and purify the final product. |

Advanced Methodologies in Protecting Group Chemistry

The synthesis of complex molecules like this compound and its analogues heavily relies on the strategic use of protecting groups. nih.govspringernature.com These temporary modifications of functional groups are essential to prevent unwanted side reactions and to direct the course of a synthesis. nih.gov In the context of amino acid chemistry, the protection of the α-amino group, the carboxylic acid, and any reactive side chains is a critical consideration. biosynth.com

A cornerstone of modern synthetic strategy is the concept of orthogonal protecting groups . nih.govfiveable.me This principle involves the use of multiple protecting groups within the same molecule that can be removed under distinct and non-interfering conditions. fiveable.meiris-biotech.de For example, one group might be labile to acid, another to base, and a third to hydrogenolysis. This allows for the selective deprotection and modification of one part of the molecule while others remain shielded. nih.govresearchgate.net

The most prevalent protecting groups in peptide synthesis, which shares many principles with the synthesis of amino acid derivatives, are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups for the α-amino function. researchgate.net The Boc group is typically removed with a moderately strong acid like trifluoroacetic acid (TFA), while the Fmoc group is cleaved by a base, commonly piperidine. iris-biotech.deresearchgate.net The methoxycarbonyl group, the subject of this article, is a simple carbamate (B1207046) and is generally more stable, often requiring more forcing conditions for removal.

Beyond the standard Boc and Fmoc groups, a diverse array of other protecting groups has been developed to address specific synthetic challenges. These include groups with tailored lability and those designed to impart particular properties, such as enhanced solubility. rsc.org The choice of a protecting group strategy is paramount and can determine the success or failure of a complex synthesis. researchgate.net

The following table summarizes key characteristics of several important amino-protecting groups relevant to the synthesis of amino acid derivatives.

| Protecting Group | Abbreviation | Structure | Cleavage Conditions | Orthogonality |

| Methoxycarbonyl | Moc | CH₃O-CO- | Strong acid or base, catalytic hydrogenation | Limited |

| tert-Butoxycarbonyl | Boc | (CH₃)₃C-O-CO- | Moderate acid (e.g., TFA) | Orthogonal to Fmoc and Benzyl groups |

| 9-Fluorenylmethoxycarbonyl | Fmoc | C₁₅H₁₁O-CO- | Base (e.g., piperidine) | Orthogonal to Boc and Benzyl groups |

| Benzyloxycarbonyl | Z or Cbz | C₆H₅CH₂O-CO- | Catalytic hydrogenation, strong acid | Orthogonal to Fmoc, partially to Boc |

| Allyloxycarbonyl | Alloc | CH₂=CHCH₂O-CO- | Pd(0) catalysis | Orthogonal to Boc, Fmoc, and Benzyl groups |

Structural Modifications and Functional Analogues of 2 Methoxycarbonylamino Butyric Acid

Derivatives with Alkyl Substitutions on the Butyric Acid Backbone

N-(Methoxycarbonyl)-L-valine (2-Methoxycarbonylamino-3-methylbutyric Acid) as a Prominent Example

N-(Methoxycarbonyl)-L-valine, also known as Moc-L-Valine, is a derivative of the amino acid L-valine and a significant analogue of 2-methoxycarbonylamino-butyric acid. ontosight.ai In this compound, a methyl group is substituted at the 3-position of the butyric acid backbone, creating a valine side chain. The defining feature of this molecule is the methoxycarbonyl (Moc) group attached to the nitrogen of the amino group. ontosight.aicymitquimica.com This group serves as a protecting group in peptide synthesis, allowing for the controlled formation of peptide bonds. ontosight.ainbinno.com

This white to off-white crystalline solid is soluble in polar organic solvents like DMSO and DMF, and slightly soluble in water. cymitquimica.comnbinno.com It is stable under inert conditions but is sensitive to strong acids and bases. nbinno.com The L-stereoisomer is the biologically relevant form. cymitquimica.com

Key Applications:

Peptide Synthesis: Its primary role is as a building block in the synthesis of peptides and proteins. The Moc group can be removed under mild conditions to reveal the free amino group for subsequent coupling reactions. ontosight.ai

Pharmaceutical Intermediates: It is utilized in the synthesis of active pharmaceutical ingredients (APIs), including antiviral and anticancer drugs. nbinno.com

Biochemical Research: It serves as a chiral building block for the development of other chiral compounds. nbinno.com

Physicochemical Properties of N-(Methoxycarbonyl)-L-valine:

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | C7H13NO4 | cymitquimica.com |

| Molecular Weight | 175.18 g/mol | nbinno.com |

| Appearance | White to off-white crystalline powder | nbinno.com |

| Melting Point | 65-68°C | nbinno.com |

| Solubility | Soluble in DMSO, DMF; slightly soluble in water | nbinno.com |

| Chiral Purity | ≥99% ee | nbinno.com |

Derivatives with Heteroatom Substitutions

2-Methoxycarbonylamino-4-methylsulfanyl-butyric Acid

This derivative of this compound features a methylsulfanyl (-SCH3) group at the 4-position of the butyric acid chain. This introduction of a sulfur heteroatom significantly alters the molecule's properties and potential applications. The presence of the sulfur atom can influence the molecule's polarity, reactivity, and biological activity.

While specific research applications for this particular compound are not extensively detailed in the provided results, its structure suggests potential as an intermediate in the synthesis of more complex molecules, particularly those with biological activity. The methylsulfanyl group is a feature of the amino acid methionine, and derivatives containing this group can be of interest in various biochemical studies. hmdb.cahmdb.ca

Physicochemical Properties of 2-Methoxycarbonylamino-4-methylsulfanyl-butyric Acid:

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | C7H13NO4S | chemicalbook.com |

| Molecular Weight | 207.25 g/mol | N/A |

| Synonyms | N/A | N/A |

Conjugates and "Caged" Derivatives for Research Applications

4-[[(2H-1-Benzopyran-2-one-7-amino-4-methoxy)carbonyl]amino]butanoic Acid as a Caged Neurotransmitter Derivative

A significant application of modifying the core structure of amino acid derivatives is the creation of "caged" compounds for neuroscience research. These are molecules where a bioactive compound, such as a neurotransmitter, is rendered temporarily inactive by being chemically linked to a photolabile protecting group. nih.govresearchgate.netnih.gov Irradiation with light of a specific wavelength cleaves this bond, releasing the active molecule in a spatially and temporally controlled manner. nih.govresearchgate.netfrontiersin.org

4-[[(2H-1-Benzopyran-2-one-7-amino-4-methoxy)carbonyl]amino]butanoic acid (BC204) is a prime example of a caged derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). nih.govresearchgate.net In this molecule, a coumarin-based caging group is attached to the amino group of GABA (4-aminobutanoic acid). nih.govresearchgate.net

Mechanism and Application:

BC204 is chemically stable and biologically inactive in the dark. researchgate.net

Upon irradiation with UV light (300–400 nm), the coumarin (B35378) moiety undergoes a photodegradation process, releasing free GABA. nih.govresearchgate.net

This photorelease allows researchers to precisely control the activation of GABA receptors in neuronal circuits, enabling the study of their function in processes like synaptic inhibition and network oscillations. nih.govfrontiersin.org

The development of such caged compounds, including those sensitive to visible light or two-photon excitation, has been a crucial tool for advancing our understanding of brain function and pathology, such as epilepsy. nih.govacs.orgresearchgate.net

Properties of BC204:

| Property | Description | Reference(s) |

|---|---|---|

| Function | Caged GABA derivative | nih.govresearchgate.net |

| Photorelease Wavelength | 300-400 nm UV light | nih.govresearchgate.net |

| Key Feature | Allows for controlled release of GABA for neuroscience research | nih.govfrontiersin.org |

| Stability | Chemically stable in the dark | researchgate.net |

Derivatives Incorporated into Larger Chemical Scaffolds, e.g., Benzimidazole (B57391) Derivatives

The this compound motif can be incorporated into larger, more complex chemical structures to generate novel compounds with specific biological activities. One such important scaffold is benzimidazole. Benzimidazole-containing compounds are known to possess a wide range of pharmacological properties, including antimicrobial, antiviral, and anthelmintic activities. nih.gov

Specifically, 2-methoxycarbonylamino derivatives of benzimidazole have demonstrated significant antiprotozoal activity against parasites like Giardia lamblia and Entamoeba histolytica. nih.gov The proposed mechanism of action for these compounds is the inhibition of tubulin polymerization in the parasites, which disrupts essential cellular functions. nih.gov

An example of a benzimidazole derivative incorporating a related functional group is 2-Methoxycarbonylamino-1H-benzoimidazole-6-carboxylic acid. sigmaaldrich.com While not a direct derivative of this compound, it illustrates how the methoxycarbonylamino group is a key pharmacophore in this class of compounds. The synthesis of various benzimidazole derivatives often involves the incorporation of different side chains and functional groups to modulate their biological activity and target specificity. nih.govnih.gov Research has shown that substitutions on the benzimidazole ring, such as with halogen atoms, can further enhance the antimicrobial properties of these compounds. nih.gov

Table of Mentioned Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | Not Available |

| N-(Methoxycarbonyl)-L-valine | 74761-42-5 |

| 2-Methoxycarbonylamino-3-methylbutyric Acid | 74761-42-5 |

| 2-Methoxycarbonylamino-4-methylsulfanyl-butyric acid | Not Available |

| 4-[[(2H-1-Benzopyran-2-one-7-amino-4-methoxy)carbonyl]amino]butanoic Acid | Not Available |

Structure-Activity Relationship (SAR) Studies on Derivative Series

Comprehensive Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for optimizing lead compounds to enhance efficacy, selectivity, and pharmacokinetic properties. In the absence of specific SAR data for this compound, we can hypothesize potential SAR trends based on studies of analogous N-acyl amino acids and gamma-aminobutyric acid (GABA) derivatives. nih.govmdpi.com

The primary points for modification on the this compound scaffold would include:

The Carboxylic Acid Group: Esterification or amidation of the carboxylic acid could influence the molecule's polarity, membrane permeability, and potential interactions with biological targets. For instance, converting the carboxylic acid to a methyl or ethyl ester could enhance its lipophilicity.

The N-Methoxycarbonyl Group: While serving as a protecting group in synthesis, variations of this acyl group could impact biological activity. Replacing the methyl group with larger alkyl or aryl substituents could introduce steric bulk and alter binding affinities.

The Butyric Acid Side Chain: Modifications to the ethyl side chain of the butyric acid moiety could probe the spatial requirements of a putative binding pocket. Branching, cyclization, or the introduction of unsaturation could significantly impact the molecule's conformation and, consequently, its activity.

Hypothetical SAR Exploration:

A systematic SAR study would involve the synthesis of a library of derivatives with modifications at these key positions. The biological activity of each derivative would then be assessed to build a predictive model of the structural requirements for a desired effect.

For example, a study on aminopyridazine derivatives of GABA revealed that a butyric acid moiety linked to a 3-aminopyridazine (B1208633) core produced GABA-antagonistic character. nih.gov The potency was further influenced by substituents on the pyridazine (B1198779) ring, highlighting the importance of the appended chemical structures to the core amino acid. nih.gov

Table of Potential Derivative Classes and Their Rationale:

| Derivative Class | Modification Site | Rationale for Synthesis and SAR Study |

| Esters | Carboxylic Acid | To modulate lipophilicity and cell permeability. |

| Amides | Carboxylic Acid | To introduce hydrogen bonding capabilities and alter solubility. |

| N-Acyl Analogues | N-Methoxycarbonyl Group | To explore the impact of different acyl groups on target binding. |

| Side Chain Variants | Butyric Acid Side Chain | To probe steric and conformational requirements of a potential binding site. |

Biochemical Activities and Molecular Mechanisms of 2 Methoxycarbonylamino Butyric Acid Derivatives

Enzyme Modulation and Inhibition

Kynureninase and Kynurenine-3-hydroxylase Inhibitory Activity

The kynurenine (B1673888) pathway is a primary route for tryptophan metabolism, and its dysregulation is implicated in several neurological disorders. nih.govfrontiersin.org Two key enzymes in this pathway, kynureninase and kynurenine-3-hydroxylase (also known as kynurenine 3-monooxygenase or KMO), have been identified as therapeutic targets. nih.govfrontiersin.org Inhibition of these enzymes can shift the pathway towards the production of the neuroprotective metabolite kynurenic acid and away from the neurotoxic quinolinic acid. nih.govfrontiersin.org

Research has identified derivatives of 4-phenyl-4-oxo-butanoic acid as inhibitors of kynurenine-3-hydroxylase. nih.gov Specifically, compounds such as 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid and 2-benzyl-4-(3,4-dichlorophenyl)-4-oxo-butanoic acid have demonstrated inhibitory activity. nih.gov Another compound, meta-nitrobenzoylalanine, has been shown to be a potent inhibitor of kynurenine hydroxylase with an IC50 of 0.9 ± 0.1 microM, while also inhibiting kynureninase with an IC50 of 100 ± 12 microM. nih.gov Nicotinylalanine also inhibits both enzymes, though with higher IC50 values of 900 ± 180 microM for kynurenine hydroxylase and 800 ± 120 microM for kynureninase. nih.gov The inhibition of these enzymes leads to an increase in cerebral kynurenate levels, which is associated with sedative and anticonvulsant effects. nih.gov

| Compound | Target Enzyme | IC50 | Reference |

| meta-nitrobenzoylalanine | Kynurenine Hydroxylase | 0.9 ± 0.1 µM | nih.gov |

| meta-nitrobenzoylalanine | Kynureninase | 100 ± 12 µM | nih.gov |

| Nicotinylalanine | Kynurenine Hydroxylase | 900 ± 180 µM | nih.gov |

| Nicotinylalanine | Kynureninase | 800 ± 120 µM | nih.gov |

HIF Hydroxylase Inhibitory Activity

Hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) are enzymes that play a crucial role in cellular oxygen sensing. nih.govresearchgate.net Inhibition of these enzymes can stabilize HIF, a transcription factor that regulates genes involved in erythropoiesis, angiogenesis, and glucose metabolism. nih.gov Butyrate (B1204436), a short-chain fatty acid, has been identified as an endogenous inhibitor of HIF prolyl hydroxylases. nih.gov It directly inhibits PHDs, leading to the accumulation of 2-oxoglutarate, which is considered a metabolic biomarker of PHD inhibition. nih.gov This inhibition of PHDs by butyrate and its derivatives can have significant implications for intestinal homeostasis. nih.gov

Bcl-2 and Bcl-W Protein Inhibitory Activity

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, or programmed cell death. researchgate.netnih.govnih.gov Anti-apoptotic members of this family, such as Bcl-2 and Bcl-W, are often overexpressed in cancer cells, contributing to their survival and resistance to therapy. nih.govnih.govharvard.edu Small molecules that inhibit these proteins, known as BH3 mimetics, can restore the apoptotic process in cancer cells. nih.govresearchgate.net

Derivatives of butyric acid have been shown to down-regulate the expression of Bcl-2 mRNA and protein, which is linked to the induction of apoptosis in breast cancer cells. nih.gov Overexpression of Bcl-2 in these cells confers protection against the cytotoxic effects of butyrate. nih.gov Furthermore, co-inhibition of Bcl-W and Bcl-2 has been shown to restore sensitivity to antiestrogen (B12405530) therapy in resistant breast cancer cells. nih.gov This suggests a functional redundancy between Bcl-W and Bcl-2 and highlights the potential of broad Bcl-2 family inhibitors. nih.gov

Interference with Cellular Processes

Mechanisms of Apoptosis Induction

Butyric acid and its derivatives can induce apoptosis through various mechanisms. In inflamed gingival fibroblasts, butyric acid induces apoptosis in a dose-dependent manner, characterized by DNA fragmentation, chromatin condensation, and mitochondrial injury. nih.gov This process is dependent on caspases, as inhibitors of caspase-3/7, -6, -8, and -9 reduce butyric acid-induced apoptosis. nih.gov In T-cells, butyric acid-induced apoptosis is mediated by the activation of caspase-8 and caspase-9, but occurs independently of the Fas/FasL signaling pathway. nih.gov Studies in breast cancer cells have demonstrated a link between the down-regulation of Bcl-2 expression and the induction of apoptosis by butyrate. nih.gov

Tubulin Polymerization Modulation

Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and play a critical role in cell division. nih.govmdpi.com They are a well-established target for anticancer agents. nih.govnih.gov A novel class of 2-alkoxycarbonyl-3-arylamino-5-substituted thiophenes has been identified as inhibitors of tubulin polymerization. nih.gov These compounds bind to the colchicine (B1669291) site on tubulin, thereby inhibiting microtubule assembly. nih.gov One particular derivative, compound 4c, which features a 2'-thienyl ring at the 5-position of the 2-methoxycarbonyl-3-(3',4',5'-trimethoxyanilino)thiophene scaffold, has shown significant antiproliferative activity and inhibits tubulin polymerization with an IC50 value of 1.2 µM. nih.gov This inhibition of tubulin polymerization leads to cell growth inhibition and the induction of apoptosis. nih.gov

| Compound | Activity | IC50 | Reference |

| Compound 4c | Tubulin Polymerization Inhibition | 1.2 µM | nih.gov |

| Combretastatin A-4 (Reference) | Tubulin Polymerization Inhibition | 1.1 µM | nih.gov |

Antiparasitic Mechanisms of Action

The direct antiparasitic mechanisms of 2-Methoxycarbonylamino-butyric acid derivatives are not extensively documented in publicly available scientific literature. However, by examining related classes of compounds, such as N-acylhydrazones and other amino acid derivatives, we can infer potential mechanisms of action.

N-acylhydrazone derivatives have demonstrated notable antiprotozoal activity. For instance, certain (E)-cinnamic N-acylhydrazone derivatives have shown moderate antileishmanial activity against Leishmania donovani and significant antitrypanosomal activity. The proposed mechanism for some of these compounds involves the formation of an electrophilic quinone methide intermediate, which can then interact with nucleophilic sites within essential parasite enzymes, such as cysteine proteases. nih.gov Other derivatives containing a catechol subunit have been suggested to interfere with the parasite's redox metabolism by acting as radical scavengers. nih.gov

Furthermore, the broader class of amino acid carbamates has been investigated for various therapeutic applications, including antiviral agents. nih.govumn.edu While the specific mechanisms against parasites are not well-defined, the general principle involves the modification of a biologically active molecule to enhance its delivery or activity. It is conceivable that derivatives of this compound could be designed to target parasite-specific metabolic pathways or enzymes. For example, compounds could be developed to inhibit crucial enzymes involved in parasite survival, such as proteases or enzymes in the folate pathway. However, without specific research on these derivatives, their precise antiparasitic mechanisms remain speculative.

Anti-inflammatory Action Mechanisms

Derivatives of amino acids featuring the N-methoxycarbonyl group have shown promise as anti-inflammatory agents. A notable example is the class of N-(fluorenyl-9-methoxycarbonyl) (Fmoc) amino acids. nih.govwikipedia.orgwikipedia.org These compounds have demonstrated a broad spectrum of anti-inflammatory activity in various preclinical models. wikipedia.orgwikipedia.org

The primary mechanism of action for these Fmoc-amino acid derivatives appears to be the inhibition of immune cell activation and recruitment. Specifically, they have been found to inhibit the activation of T-lymphocytes, which play a crucial role in orchestrating the inflammatory response. wikipedia.orgwikipedia.org This is a distinct mechanism from many common non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes.

Furthermore, compounds such as N-(fluorenyl-9-methoxycarbonyl)leucine have been shown to block the recruitment of neutrophils to the site of inflammation. wikipedia.orgwikipedia.org Neutrophils are key effector cells in the acute inflammatory response, and their infiltration into tissues contributes to damage. By preventing their accumulation, these compounds can mitigate the severity of the inflammatory reaction.

In studies involving human neutrophils, certain N-(fluorenyl-9-methoxycarbonyl)-dipeptides have demonstrated potent and selective inhibitory effects on the release of human neutrophil elastase, a destructive enzyme implicated in inflammatory conditions. nih.gov This inhibition of a key inflammatory mediator highlights a specific molecular target for this class of compounds.

Table 1: Inhibitory Effects of N-(fluorenyl-9-methoxycarbonyl)-dipeptides on Human Neutrophil Elastase Release

| Compound | IC50 (μM) |

|---|---|

| 9 | 0.8 ± 0.1 |

| 18 | 1.7 ± 0.6 |

Data sourced from scientific literature. nih.gov

Photorelease Mechanisms from Caged Compounds for Neurochemical Probing

The precise spatial and temporal control of bioactive molecule release is a powerful tool in neurochemical research. "Caged compounds" are inactive precursors of bioactive molecules that can be activated by light, allowing for their photorelease at a specific time and location. Derivatives of this compound can be conceptualized as potential components of such caged compounds, particularly for releasing amino acid neurotransmitters or neuromodulators.

The most common photorelease mechanisms involve photolabile protecting groups (PPGs) that are cleaved upon irradiation. Coumarin-based caging groups are frequently employed due to their favorable photophysical properties. The general mechanism for many coumarin-caged compounds involves a light-induced intramolecular rearrangement, often a photo-Favorskii type rearrangement, which leads to the release of the caged molecule and the formation of a photoproduct.

The efficiency of this photorelease is quantified by the uncaging quantum yield (Φu), which represents the fraction of absorbed photons that result in the release of the caged molecule. For many first-generation coumarin-based cages, the quantum yield is relatively low (Φu < 1%). nih.govnih.gov This can necessitate higher light intensities or longer irradiation times.

Recent advancements have focused on optimizing the coumarin (B35378) scaffold to improve the quantum yield. For instance, substitutions on the coumarin ring, such as the introduction of bromine atoms, can enhance the efficiency of photolysis. youtube.com The combination of specific substituents, such as 3,3-dicarboxyazetidine and bromine, has been shown to shift the photorelease mechanism towards heterolysis, significantly increasing the uncaging efficiency to over 20% in some cases. nih.gov This optimization also has the benefit of avoiding the production of potentially toxic byproducts like formaldehyde. nih.govnih.gov

The wavelength of light required for photorelease is another critical factor. Many coumarin derivatives are activated by UV or violet light. However, there is a drive to develop PPGs that can be activated by longer wavelength visible or near-infrared (NIR) light, which allows for deeper tissue penetration and reduced phototoxicity.

Table 2: Quantum Yields of Selected Coumarin Derivatives for Photorelease

| Coumarin Derivative | Uncaging Quantum Yield (Φu) |

|---|---|

| First-generation BCMACM-caged tertiary amines | < 1% |

| ABC caged tertiary amines | > 20% |

Data sourced from scientific literature. nih.gov

Research Applications and Broader Utility in Chemical Biology

Role as Building Blocks in Peptide and Protein Synthesis

Modified amino acids are fundamental to modern peptide and protein synthesis, primarily through a strategy known as solid-phase peptide synthesis (SPPS). nih.gov In this process, amino acids are sequentially added to a growing peptide chain that is anchored to a solid resin support. To ensure the correct sequence, the reactive amino group of the incoming amino acid must be temporarily masked with a protecting group. peptide.com

The methoxycarbonyl group on 2-Methoxycarbonylamino-butyric acid serves this protective function. A widely used and analogous strategy employs the fluorenylmethoxycarbonyl (Fmoc) protecting group. nih.govrsc.org The general cycle of SPPS using such protected amino acids involves:

Attachment: The first amino acid is anchored to a solid resin. peptide.com

Deprotection: The protecting group (like Fmoc) on the N-terminus of the resin-bound amino acid is removed, typically with a mild base like piperidine, to expose a free amine. peptide.comresearchgate.net

Coupling: The next protected amino acid is activated and coupled to the exposed amine, forming a peptide bond. researchgate.net

Wash: Excess reagents are washed away. peptide.com

This cycle is repeated until the desired peptide sequence is assembled. peptide.com The use of base-labile protecting groups in conjunction with acid-labile linkers to the resin allows for the synthesis to be conducted under very mild conditions. rsc.org By incorporating non-standard amino acids like this compound, researchers can create peptides with novel structures and functions. cancerquest.org

Utility in Investigating Protein Structure and Function

The precise three-dimensional structure of a protein dictates its function. wou.edu Introducing non-native or modified amino acids is a powerful technique for probing these structure-function relationships. nih.govuark.edu Incorporating an analog like this compound can introduce specific changes to a protein's properties, helping to elucidate the roles of individual residues. nih.gov

For example, modifying a key amino acid can impact:

Protein Folding: By altering side-chain interactions, a modified amino acid can affect the stability and final conformation of the protein.

Enzymatic Activity: If placed within an active site, the modified residue can help identify which chemical groups are essential for catalysis.

Protein-Protein Interactions: Changing the structure of a residue at an interaction interface can map the specific contacts required for binding. nih.gov

Analyses of how such substitutions affect protein function, sometimes studied through amino acid covariation analysis across a protein family, provide deep insights into the molecular basis of biological activity. nih.gov

Applications in the Synthesis of Complex Organic Molecules

Beyond peptides, amino acid derivatives are valuable chiral building blocks for the synthesis of complex organic molecules. Butyric acid and its derivatives are important in the chemical industry for producing solvents, polymers, and other specialty chemicals. nih.gov For instance, 2-chlorobutyric acid, a related derivative, is synthesized from n-butyric acid and used as an intermediate. google.com

The defined stereochemistry of this compound makes it a useful starting material or intermediate (synthon) for creating larger, stereochemically complex target molecules. Esterification of butyric acid, for example, is a common reaction used to produce compounds like butyl butyrate (B1204436), which has applications as a food additive. nih.gov This highlights the broader utility of the butyric acid scaffold in synthetic chemistry. nih.govnih.gov

Design and Application of Photolabile Caged Compounds in Neurochemical Research

A key application for amino acid protecting groups is in the creation of "caged compounds." These are molecules where a biologically active substance is rendered inert by a photolabile (light-sensitive) protecting group. nih.govnih.gov The active molecule can be released at a precise time and location by exposing the caged compound to light. nih.govmedchemexpress.com

The 4-methoxy-7-nitroindolinyl (MNI) group is a well-established photolabile cage used for this purpose, particularly in neuroscience. rndsystems.combio-techne.com For example, MNI-caged-L-glutamate is a pharmacologically inactive form of the neurotransmitter L-glutamate. rndsystems.comhellobio.com Upon photolysis with light (typically in the 300-380 nm range), it rapidly releases glutamate, allowing researchers to study neurotransmitter dynamics and receptor properties at synapses with high temporal and spatial resolution. nih.govrndsystems.com

Key features of MNI-caged compounds include:

High Stability: They are resistant to hydrolysis at neutral pH. rndsystems.comhellobio.com

Rapid Release: Photolysis occurs on a sub-microsecond to millisecond timescale. nih.gov

Pharmacological Inertness: The caged form does not interact with biological receptors until uncaged. rndsystems.comhellobio.com

This technology enables the precise interrogation of neuronal function, even at the level of a single synapse. nih.gov

Table 1: Properties of MNI-Caged-L-Glutamate

| Property | Value/Description | Reference |

|---|---|---|

| Chemical Name | (S)-α-Amino-2,3-dihydro-4-methoxy-7-nitro-δ-oxo-1H-indole-1-pentanoic acid | bio-techne.comhellobio.com |

| Molecular Formula | C14H17N3O6 | rndsystems.comhellobio.com |

| Molecular Weight | 323.3 g/mol | rndsystems.combio-techne.com |

| Purity | ≥99% | rndsystems.com |

| Solubility | Soluble in water to 50 mM | rndsystems.comhellobio.com |

| Photolysis Excitation | 300 - 380 nm | rndsystems.comhellobio.com |

| Biological Activity | Rapidly releases L-glutamate upon photolysis. Pharmacologically inactive before photolysis. | rndsystems.comhellobio.com |

Development of Biochemical Probes and Reagents

Modified amino acids like this compound are central to the development of various biochemical probes and reagents. The caged compounds discussed previously are a prime example of such probes. nih.gov By attaching functional moieties—such as fluorescent tags, biotin, or cross-linking agents—to an amino acid scaffold, researchers can create tools to study biological processes. For instance, a protected amino acid could be incorporated into a peptide and then deprotected to allow for specific labeling at that site.

These reagents are used to:

Track the movement of proteins within a cell.

Identify binding partners through cross-linking experiments.

Purify specific proteins from complex mixtures.

The synthesis of 4-methylguanidine butyric acid, which involves creating an intermediate from N-methyl-pyrrolidone, demonstrates how butyric acid derivatives can be chemically modified to create new reagents with specific properties, in this case for use in treating wastewater. researchgate.net

Potential as Intermediates in Agrochemical Synthesis

Butyric acid and its derivatives serve as intermediates in various industrial chemical syntheses. nih.govnih.gov While direct evidence for this compound in agrochemical synthesis is not prominent, the structural motifs are relevant. Many agrochemicals are complex organic molecules whose synthesis relies on versatile building blocks. The synthesis of 2-chlorobutyric acid, for example, is a known industrial process, and chlorinated carboxylic acids are common precursors in agrochemical production. google.com The combination of a carboxylic acid function and a protected amine makes amino acid derivatives useful starting points for creating molecules with potential biological activity, including herbicidal or pesticidal properties.

Metabolic Pathways and Biochemical Transformations in Research Contexts

Biosynthesis of Related Butyric Acid Compounds by Microorganisms

The biosynthesis of butyric acid and its derivatives by microorganisms is a well-established field of study. Anaerobic bacteria, particularly from the genus Clostridium, are known for their ability to produce butyric acid through fermentation. researchgate.netunina.it The process typically starts from a carbohydrate source like glucose, which is converted to pyruvate. Pyruvate is then oxidized to acetyl-CoA. unina.it A portion of the acetyl-CoA is converted to acetic acid, while the remainder enters a pathway to form acetoacetyl-CoA, a precursor to butyryl-CoA, which is ultimately converted to butyrate (B1204436). unina.it

While the biosynthesis of 2-Methoxycarbonylamino-butyric acid itself by microorganisms is not specifically documented, the general capability of microbes to synthesize straight-chain aliphatic carboxylic acids provides a foundation for potential engineered biosynthesis. bohrium.com Microbial systems, including genetically engineered E. coli, have been a focus for producing butyric acid and could potentially be adapted for more complex derivatives. osti.gov For instance, some microorganisms like Clostridium butyricum can convert L-2-amino acids into their corresponding 2-hydroxy acids, demonstrating a capacity for modifying the amino group at the second carbon of a butyric acid backbone. nih.gov

The table below summarizes key microorganisms and their roles in the biosynthesis of butyric acid, a foundational compound for understanding the potential origins of related molecules.

| Microorganism | Substrate(s) | Key Metabolic Pathway(s) | Primary Butyric Acid-Related Product(s) |

| Clostridium tyrobutyricum | Hexoses, Pentoses | Fermentation | Butyric acid researchgate.net |

| Clostridium butyricum | L-2-amino acids | Bioconversion | 2-hydroxy acids nih.gov |

| Engineered E. coli | Glucose | Engineered butyrate pathway | Butyric acid osti.gov |

| Lactobacillus plantarum | Carbohydrates | Fermentation | Butyric acid unina.it |

Enzymatic Transformations and Catabolic Pathways

The enzymatic transformations and catabolism of N-acyl amino acids (NAAAs) are crucial for regulating their biological activity. While specific enzymes acting on this compound have not been identified, the broader class of NAAAs is known to be metabolized by several enzymes. nih.govelifesciences.orgnih.gov

One key enzyme family is the aminoacylases, which belong to the hydrolase family. researchgate.net These enzymes can catalyze the synthesis of N-acylated amino acids and are also involved in their hydrolysis. researchgate.netnih.gov For example, aminoacylases from Streptomyces ambofaciens have been shown to catalyze the acylation of various L-amino acids. nih.gov

Fatty acid amide hydrolase (FAAH) is another significant enzyme involved in the breakdown of NAAAs. elifesciences.orgnih.gov FAAH catalyzes the hydrolysis of the amide bond, releasing the constituent fatty acid and amino acid. nih.gov Research has shown that FAAH can act on a variety of NAAAs, though its substrate specificity can vary. elifesciences.org

The potential catabolic pathway for this compound would likely involve the hydrolysis of the methoxycarbonylamino group. This would be analogous to the catabolism of other N-acylated amino acids, where the primary step is the cleavage of the amide bond. The catabolism of norvaline, an isomer of aminobutyric acid, involves transamination to form an alpha-keto acid, which can then enter central metabolic pathways. youtube.com A similar initial step could be envisioned for the aminobutyric acid portion of the molecule after the removal of the methoxycarbonyl group.

The table below outlines enzymes known to be involved in the metabolism of related N-acyl amino acids.

| Enzyme/Enzyme Family | Function | Substrate Class | Potential Role for this compound |

| Aminoacylases | Synthesis and hydrolysis of N-acyl amino acids | N-acyl amino acids | Potential for synthesis or hydrolysis of the amide bond. researchgate.netnih.gov |

| Fatty Acid Amide Hydrolase (FAAH) | Hydrolysis of N-acyl amides | N-acyl amino acids, endocannabinoids | Potential for hydrolysis of the methoxycarbonylamino group. elifesciences.orgnih.gov |

| Peptidase M20 domain containing 1 (PM20D1) | N-acyl amino acid synthase/hydrolase | N-acyl amino acids | Potential involvement in synthesis or breakdown. elifesciences.org |

Integration into Broader Amino Acid and Fatty Acid Metabolic Networks

N-acyl amino acids (NAAAs) are integrated into the broader metabolic networks of amino acids and fatty acids. nih.gov Their synthesis draws from the cellular pools of these fundamental building blocks. nih.gov The biosynthesis of NAAAs can occur through the direct condensation of a fatty acid (or its activated form, like an acyl-CoA) with an amino acid. nih.govfrontiersin.org This process is catalyzed by N-acyltransferases. ki.se

Conversely, the breakdown of NAAAs by hydrolases like FAAH releases free fatty acids and amino acids, which can then re-enter their respective metabolic pathways. nih.gov For example, the released fatty acids can be used for energy production through beta-oxidation, while the amino acids can be utilized for protein synthesis or catabolized for energy. csbsju.edu

The metabolism of amino acids like methionine and threonine can lead to the production of succinyl-CoA, a key intermediate in the citric acid cycle. youtube.com The butyric acid backbone of this compound is structurally related to intermediates in the catabolism of some amino acids. Norvaline, a non-proteinogenic amino acid isomeric with valine, can be misincorporated into proteins and its metabolism is linked to that of branched-chain amino acids. nih.govhmdb.ca

The integration of NAAAs into these central metabolic pathways highlights their role as signaling molecules that can be synthesized and degraded in response to cellular needs, thereby modulating various physiological processes. nih.govresearchgate.net

The following table illustrates the potential integration points of this compound's components into major metabolic networks.

| Component | Metabolic Network | Potential Fate |

| Methoxycarbonyl group | One-carbon metabolism | Could potentially be metabolized, though specific pathways are not defined. |

| Aminobutyric acid backbone | Amino acid metabolism | Could be converted to intermediates of the citric acid cycle or other metabolic pathways. youtube.com |

| Butyric acid moiety | Fatty acid metabolism | Can be activated to butyryl-CoA and enter beta-oxidation for energy production. csbsju.edu |

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Separation and Characterization

Gas Chromatography (GC) with Various Detectors (FID, ECD)

Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds. For a polar molecule like "2-Methoxycarbonylamino-butyric acid," derivatization is typically required to increase its volatility and thermal stability, making it suitable for GC analysis. This process converts the polar carboxyl and amino groups into less polar derivatives.

A Flame Ionization Detector (FID) is commonly used for organic compounds. It provides high sensitivity and a wide linear range. The response of the FID is proportional to the number of carbon atoms in the analyte, making it a reliable detector for quantification. For instance, in the analysis of related short-chain fatty acids, GC-FID has been successfully employed after a homogenization and extraction process. nih.gov

An Electron Capture Detector (ECD) is highly sensitive to compounds containing electronegative atoms, such as halogens. While "this compound" does not inherently contain halogens, derivatizing agents that introduce these atoms can be used to enable highly sensitive detection with an ECD.

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly higher resolution compared to conventional GC, which is particularly useful for separating target analytes from complex matrices like petroleum-derived products or biological samples. nih.gov

Table 1: Representative GC Parameters for Analysis of Related Organic Acids

| Parameter | Condition |

| Column | Astec® CHIRALDEX™ B-DP Capillary GC Column (30 m x 0.25 mm, 0.12 μm) sigmaaldrich.com |

| Oven Temperature | 70 °C sigmaaldrich.com |

| Injector Temperature | 250 °C sigmaaldrich.com |

| Detector | FID, 250 °C sigmaaldrich.com |

| Sample Preparation | Derivatization to increase volatility |

High-Performance Liquid Chromatography (HPLC) with Ultraviolet Absorbance Detection

High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for the analysis of non-volatile or thermally labile compounds like "this compound," as it does not require derivatization for volatility.

Reversed-phase HPLC is the most common mode used for this type of analysis. Separation is typically achieved on a C18 column, which contains a non-polar stationary phase. The mobile phase is generally a polar mixture, such as water or a buffer, combined with an organic solvent like acetonitrile (B52724) or methanol (B129727). chromatographyonline.comgoogle.com The addition of an acid, such as phosphoric acid or trifluoroacetic acid, to the mobile phase helps to suppress the ionization of the carboxylic acid group, resulting in better peak shape and retention. chromatographyonline.comgoogle.com

Ultraviolet (UV) absorbance detection is a robust and widely used detection method. The carboxyl group and the carbonyl group within the methoxycarbonylamino moiety allow the compound to absorb UV light. scioninstruments.com Detection is often performed at a low wavelength, typically around 210 nm, to maximize sensitivity for organic acids. google.comscioninstruments.com A photodiode array (PDA) detector can be particularly advantageous as it can acquire the entire UV spectrum at each point in the chromatogram, aiding in peak identification and purity assessment. researchgate.netlongdom.org

Table 2: Example HPLC-UV Method Parameters for Butyric Acid Analysis

| Parameter | Condition | Reference |

| Column | C18 column | google.com |

| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid (20:80 v/v) | google.com |

| Flow Rate | 1.0 mL/min | google.com |

| Detection Wavelength | 206 nm | google.com |

| Column Temperature | 30 °C | google.com |

| Injection Volume | 20 µL | google.com |

Mass Spectrometry (MS) for Molecular Identification and Quantification

Mass Spectrometry (MS) is an indispensable tool for confirming the identity of "this compound" and for its sensitive quantification. When coupled with a chromatographic technique (GC-MS or LC-MS), it provides both separation and definitive identification.

In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]+) confirms the molecular weight of the compound. For "this compound" (C6H11NO4), the expected monoisotopic mass is approximately 161.0688 Da.

The fragmentation pattern observed in the mass spectrum provides structural information that acts as a chemical fingerprint. For example, in the mass spectrum of butanoic acid, a characteristic peak at m/z 60 is observed due to a McLafferty rearrangement. docbrown.info For "this compound," characteristic fragments would be expected from the cleavage of the ester group, the loss of CO2, or the fragmentation of the butyric acid backbone.

Electrospray ionization (ESI) is a soft ionization technique commonly used with LC-MS, which is ideal for polar and thermally labile molecules. chromatographyonline.comnih.gov It allows for the analysis of the intact molecule with minimal fragmentation. Tandem mass spectrometry (MS/MS) can be used to further enhance selectivity and sensitivity by isolating a specific parent ion and inducing its fragmentation to monitor specific product ions. chromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including "this compound". 1H NMR and 13C NMR are the most common NMR experiments.

The 1H NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For "this compound," the following signals would be expected:

A singlet for the three protons of the methoxy (B1213986) group (–OCH3).

A multiplet for the proton on the alpha-carbon (–CH(NH)–).

A multiplet for the two protons of the methylene (B1212753) group (–CH2–).

A triplet for the three protons of the terminal methyl group (–CH3).

A signal for the proton of the amino group (–NH–), which may be broad and its position can be solvent-dependent.

A signal for the carboxylic acid proton (–COOH), which is often very broad or may exchange with deuterated solvents. docbrown.info

The integration of the peak areas in the 1H NMR spectrum corresponds to the ratio of the protons in each unique environment. docbrown.info Spin-spin coupling patterns (e.g., triplets, quartets) reveal which protons are adjacent to one another, allowing for the complete assembly of the molecular structure.

13C NMR spectroscopy provides information about the carbon skeleton of the molecule, with each unique carbon atom giving a distinct signal.

Table 3: Predicted 1H NMR Chemical Shifts for Butyric Acid

| Proton Group | Chemical Shift (ppm) | Multiplicity | Integration |

| CH3-CH2- | ~0.9 | Triplet | 3H |

| -CH2-CH2- | ~1.6 | Sextet | 2H |

| -CH2-COOH | ~2.3 | Triplet | 2H |

| -COOH | ~11-12 | Singlet (broad) | 1H |

Note: This table is for the related compound butyric acid. The presence of the methoxycarbonylamino group at the 2-position would alter these chemical shifts. docbrown.info

Method Development and Validation for Research-Grade Analysis

Developing a new analytical method for "this compound" or adapting an existing one requires a thorough validation process to ensure the results are reliable, reproducible, and accurate. rjpbcs.com Method validation is a regulatory requirement in many fields and is essential for high-quality research.

The key parameters for method validation include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. rjpbcs.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (R²) of the calibration curve, which should ideally be ≥0.99. researchgate.net

Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. rjpbcs.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (repeatability, intermediate precision). rjpbcs.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. rjpbcs.com

Strategies for Sample Preparation in Research Studies

Sample preparation is a critical step that precedes the instrumental analysis of "this compound." The goal is to isolate the analyte from the sample matrix, remove interfering substances, and concentrate it to a level suitable for detection. The choice of sample preparation technique depends heavily on the nature of the sample matrix (e.g., biological fluids, tissues, environmental samples, or reaction mixtures).

Common strategies include:

Protein Precipitation: For biological samples like plasma or serum, proteins can interfere with the analysis and damage analytical columns. Precipitation is often achieved by adding an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid), followed by centrifugation to remove the precipitated proteins. chromatographyonline.com

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. By choosing appropriate solvents and adjusting the pH, "this compound" can be selectively extracted from an aqueous sample into an organic layer, leaving many interferences behind.

Solid-Phase Extraction (SPE): SPE is a more selective and efficient alternative to LLE. The sample is passed through a cartridge containing a solid adsorbent. By selecting the appropriate sorbent and elution solvents, interferences can be washed away while the analyte is retained and then selectively eluted. This technique is excellent for both cleanup and concentration.

Filtration: A basic but essential step to remove particulate matter from the sample before injection into a chromatographic system. This is typically done using syringe filters (e.g., 0.22 or 0.45 µm) to prevent clogging of the instrument tubing and column. google.com

Homogenization: For solid or semi-solid samples, such as tissues or feces, homogenization is required to break down the sample structure and release the analyte into a solvent. nih.gov

Careful consideration of sample handling and storage is also crucial. For metabolomic studies, samples are often collected under fasting conditions and at specific times to minimize biological variability. nih.gov Proper storage, often at low temperatures (e.g., -80 °C), is necessary to prevent degradation of the analyte before analysis.

Emerging Research Directions and Future Perspectives

Exploration of Undiscovered Biochemical Activities

The biochemical profile of 2-Methoxycarbonylamino-butyric acid remains largely uncharted territory, presenting a fertile ground for investigation. Future research will likely focus on screening the compound against a wide array of biological targets to uncover novel activities.

A primary area of interest stems from its structural similarity to butyric acid, a short-chain fatty acid known for its role as a histone deacetylase (HDAC) inhibitor. nih.govnih.govresearchgate.netresearchgate.net HDACs are crucial epigenetic regulators, and their inhibition can lead to the hyperacetylation of histones, altering gene expression. researchgate.netnih.gov This mechanism is linked to anti-proliferative, pro-apoptotic, and cell differentiation effects, making HDAC inhibitors a target for cancer therapy and the treatment of hemoglobinopathies. nih.gov A logical first step would be to investigate whether this compound retains this HDAC inhibitory activity and to characterize its potency and selectivity against different HDAC isoforms.

Furthermore, short-chain fatty acids are recognized as important signaling molecules in various physiological processes, including gut health, immune modulation, and metabolism. nih.govnih.govosti.gov They can act through G-protein coupled receptors like GPR41 and GPR43. nih.gov Research could explore if this compound interacts with these or other cell surface receptors to mediate novel signaling cascades. Its effects on cellular metabolism, inflammation, and oxidative stress are other promising areas for discovery, drawing parallels with the known biological effects of butyrate (B1204436) and its derivatives. nih.govnjchm.com

Design of Next-Generation Derivatives with Targeted Specificity

Once a primary biochemical activity is identified, the focus can shift to the rational design of next-generation derivatives with improved properties. Structure-activity relationship (SAR) studies will be pivotal in this endeavor. nih.govnih.govnih.gov By systematically modifying the core structure of this compound, researchers can probe the chemical features essential for biological activity.

Key modifications could include:

Altering the N-acyl group: Replacing the methoxycarbonyl group with other functionalities to modulate potency, selectivity, and pharmacokinetic properties.

Modifying the butyric acid backbone: Introducing substituents on the alkyl chain to influence binding affinity and metabolic stability.

Esterification of the carboxyl group: Creating prodrugs to enhance cell permeability and bioavailability, a strategy successfully employed for butyric acid. nih.gov

The goal of these SAR studies would be to develop derivatives with high specificity for a single biological target, thereby minimizing off-target effects. For instance, if the parent compound is found to be a non-selective HDAC inhibitor, derivatives could be designed to target a specific HDAC isoform implicated in a particular disease, such as certain types of cancer. nih.govresearchgate.net

Advancements in Asymmetric Synthesis of Chiral Analogues

This compound possesses a chiral center at the alpha-carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers. It is well-established in pharmacology that different enantiomers of a drug can have vastly different biological activities, potencies, and toxicities. Therefore, the ability to produce enantiomerically pure forms of this compound and its derivatives is critical for detailed biological evaluation and therapeutic development.

Future research will leverage modern advancements in catalytic asymmetric synthesis to access these chiral building blocks. nih.govirb.hrnih.gov Techniques such as the asymmetric desymmetrization of cyclic anhydrides or the enantioselective ring-opening of racemic aziridines offer powerful strategies to synthesize chiral β- and γ-amino acids. irb.hrrsc.org Adapting these methods would allow for the controlled, stereoselective synthesis of both the (R)- and (S)-enantiomers of this compound. This would enable rigorous investigation into the stereospecificity of its biological interactions and help identify the more active and safer enantiomer for further development.

Integration into Novel Chemical Biology Tools and Assays

Beyond its direct therapeutic potential, this compound can be developed into a valuable tool for chemical biology research. By functionalizing the molecule with reporter tags (e.g., fluorophores, biotin) or photo-crosslinking groups, it can be converted into a chemical probe. Such probes are instrumental in target identification and validation, allowing researchers to "fish" for binding partners within a complex cellular lysate and elucidate the compound's mechanism of action.

Furthermore, the compound could be integrated into high-throughput screening (HTS) assays. creative-proteomics.com These assays allow for the rapid testing of large libraries of molecules to identify those that modulate a specific biological pathway. As a well-characterized small molecule, this compound could serve as a reference compound or a starting point for the development of more potent modulators. Its use in fundamental biological research could help unravel complex cellular processes and identify new drug targets. creative-proteomics.com

Computational Chemistry and Molecular Modeling Studies for Compound Design and Mechanism Elucidation

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, and they will undoubtedly play a significant role in the exploration of this compound. In silico techniques can accelerate the research and development process significantly. nih.govnih.gov

Initial studies would likely involve creating a 3D model of the compound and performing virtual screening against libraries of known protein structures to predict potential biological targets. If a target is identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound within the protein's active site. nih.gov This information is invaluable for understanding the molecular basis of its activity and for guiding the rational design of more potent derivatives, as described in section 9.2.

For targets where an experimental 3D structure is unavailable, homology modeling can be employed to build a predictive model based on the amino acid sequence of a related protein. nih.gov Moreover, genome-scale metabolic models could be used to analyze how the compound might influence cellular metabolic networks, providing a systems-level understanding of its effects. nih.gov These computational approaches, when used in concert with experimental validation, provide a powerful, synergistic platform for elucidating biological mechanisms and designing novel therapeutic agents.

Q & A

Q. What are the key considerations for synthesizing 2-Methoxycarbonylamino-butyric acid with high purity?

To achieve high-purity synthesis, researchers should:

- Use HPLC-grade solvents and reagents to minimize impurities.

- Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm intermediate formation .

- Purify the final product using recrystallization or column chromatography , referencing validated protocols for structurally similar methoxycarbonylamino derivatives .

- Verify purity using GC-MS or NMR spectroscopy , ensuring alignment with NIST reference spectra for related compounds .

Q. How should researchers handle and store this compound to ensure stability?

- Store in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation .

- Maintain a temperature-controlled environment (e.g., –20°C for long-term storage) and avoid exposure to moisture .

- Conduct stability testing under varying conditions (pH, temperature) to establish degradation thresholds .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm methoxycarbonyl and amino group positioning .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify characteristic carbonyl (C=O) and amine (N–H) stretches .

- Mass Spectrometry (MS) : Compare fragmentation patterns with databases like NIST or PubChem .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data for this compound across different studies?

- Replicate experiments under standardized conditions (e.g., pH, solvent systems) to isolate variables .

- Analyze batch-specific impurities via HPLC-UV/Vis to identify contaminants affecting bioactivity .

- Cross-reference data with structural analogs (e.g., 2-(1-Methoxycyclobutyl)pyrimidine-4-carboxylic acid) to assess structure-activity relationships .

Q. What strategies optimize the yield of this compound in multi-step synthetic routes?

Q. How does the stereochemistry of this compound influence its biological interactions?

- Use chiral chromatography to isolate enantiomers and test their binding affinity to target enzymes or receptors .

- Compare molecular docking simulations (e.g., AutoDock Vina) with experimental bioassays to validate stereospecific interactions .

- Reference studies on structurally related chiral compounds, such as (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid, to infer mechanistic trends .

Data Analysis and Methodological Challenges

Q. How should researchers address conflicting spectral data during structural elucidation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.